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Compound of Interest

Compound Name: 2-Fluorobutane

Cat. No.: B1230682 Get Quote

This in-depth technical guide provides a comprehensive overview of the stereochemistry,

nomenclature, and physicochemical properties of (R)-2-Fluorobutane. The content is tailored

for researchers, scientists, and professionals in drug development who require a detailed

understanding of this chiral molecule.

Nomenclature and Molecular Structure
(R)-2-Fluorobutane is a chiral organofluorine compound with the chemical formula C₄H₉F.[1]

[2] Its structure consists of a four-carbon butane chain with a fluorine atom attached to the

second carbon atom.[3] This second carbon atom is a stereocenter, meaning it is bonded to

four different groups: a fluorine atom, a hydrogen atom, a methyl group, and an ethyl group.

The designation "(R)" refers to the specific spatial arrangement of these groups around the

chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6]

Cahn-Ingold-Prelog (CIP) Priority Assignment
The CIP rules are used to assign a priority to each of the four substituents attached to the chiral

center based on atomic number.[4][5]

Priority 1: Fluorine (F) - highest atomic number (9).

Priority 2: The ethyl group (-CH₂CH₃) - the carbon of the ethyl group is attached to another

carbon, while the carbon of the methyl group is attached only to hydrogens.
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Priority 3: The methyl group (-CH₃) - carbon has a higher atomic number than hydrogen.

Priority 4: Hydrogen (H) - lowest atomic number (1).

To assign the (R) or (S) configuration, the molecule is oriented so that the lowest priority group

(H) is pointing away from the viewer. The direction from the highest priority substituent (1) to

the second (2) and then to the third (3) is observed. For (R)-2-Fluorobutane, this direction is

clockwise.[4][7]
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Cahn-Ingold-Prelog Priority Assignment for (R)-2-Fluorobutane

Determining R/S Configuration

Chiral Carbon (C2)

Fluorine (F)

Ethyl (-CH2CH3)

Methyl (-CH3)

Hydrogen (H)

Priority 1
(Highest Atomic Number)

Priority 2

Priority 3

Priority 4
(Lowest Atomic Number)

Orient Molecule:
Lowest priority group (H) points away Trace path from Priority 1 -> 2 -> 3 Clockwise Path (R) Configuration
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arrow Racemic Mixture
((R)-2-Fluorobutane & (S)-2-Fluorobutane)

React with a pure enantiomer of a
chiral resolving agent (e.g., chiral acid)

Mixture of two diastereomeric salts
((R,R) and (S,R))

Fractional Crystallization
(exploits solubility differences)

Separation by Filtration

Less Soluble Diastereomer
(Crystalline Solid)

More Soluble Diastereomer
(in Filtrate)

Hydrolysis (e.g., add base)
to break the salt

Pure (R)-2-Fluorobutane Recover Chiral
Resolving Agent
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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